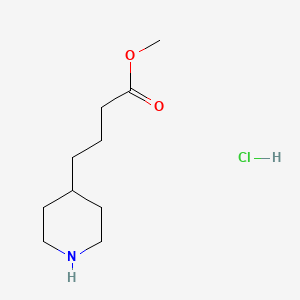

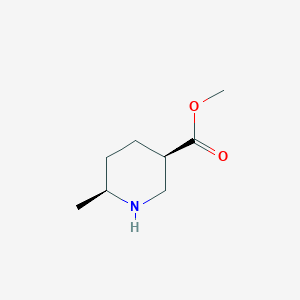

4-Piperidinebutanoic acid, methyl ester, hydrochloride

描述

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Molecular Structure Analysis

The molecular structure of 4-Piperidinebutanoic acid, methyl ester, hydrochloride consists of 10 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight of this compound is 221.72 g/mol.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . An interesting example of functionalized chemoselective piperidine synthesis combines multiple stages in one .

科学研究应用

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Derivatives of pyridine, dihydropyridine, and piperidine are reported to have anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic applications .

-

Synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules

- Summary: This research presents a new approach for the synthesis of N-alkyl-β-amino acids and N-alkyl-β-amino esters using dendrimeric intermediates in a one-pot reaction . The dendrimeric compounds, with a pentaerythritol core, were easily prepared and used to obtain the β-amino acid derivatives and β-amino esters with good yields .

- Method: The synthesis involves the use of dendrimeric intermediates in a one-pot reaction .

- Results: The dendrimers were used for synthesizing organic compounds, and the final products were characterized by 1H- and 13C-NMR .

-

Growth and Dispersion Control of SnO2 Nanocrystals Employing an Amino Acid Ester Hydrochloride in Solution Synthesis

- Summary: This research focuses on the facile catalyst-free synthesis of single-nanometer-scale SnO2 nanocrystals employing an aromatic organic ligand (as the structure-directing agent) and Sn (IV) salt in an aqueous solution .

- Method: The use of an aromatic amino acid ester hydrochloride salt allowed the researchers to obtain an aqueous precursor solution containing a higher concentration of ligand . This facilitated the growth of SnO2 nanoparticles as small as 3 nm with a narrow size distribution .

- Results: The nanoparticles were proved to be crystallized and uniformly dispersed in the reaction mixture . The environmentally benign, ethanol-based SnO2 nanofluids stabilized with the capping agent for the Sn (IV) ions were also successfully obtained and spin-coated to produce a SnO2 nanoparticle film to serve as an Electron Transport Layer (ETL) for perovskite solar cells .

-

A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids

-

Synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules

- Summary: This research presents a new approach for the synthesis of N-alkyl-β-amino acids and N-alkyl-β-amino esters using dendrimeric intermediates in a one-pot reaction . The dendrimeric compounds, with a pentaerythritol core, were easily prepared and used to obtain the β-amino acid derivatives and β-amino esters with good yields .

- Method: The synthesis involves the use of dendrimeric intermediates in a one-pot reaction .

- Results: The dendrimers were used for synthesizing organic compounds, and the final products were characterized by 1H- and 13C-NMR .

-

Growth and Dispersion Control of SnO2 Nanocrystals Employing an Amino Acid Ester Hydrochloride in Solution Synthesis

- Summary: This research focuses on the facile catalyst-free synthesis of single-nanometer-scale SnO2 nanocrystals employing an aromatic organic ligand (as the structure-directing agent) and Sn (IV) salt in an aqueous solution .

- Method: The use of an aromatic amino acid ester hydrochloride salt allowed the researchers to obtain an aqueous precursor solution containing a higher concentration of ligand . This facilitated the growth of SnO2 nanoparticles as small as 3 nm with a narrow size distribution .

- Results: The nanoparticles were proved to be crystallized and uniformly dispersed in the reaction mixture . The environmentally benign, ethanol-based SnO2 nanofluids stabilized with the capping agent for the Sn (IV) ions were also successfully obtained and spin-coated to produce a SnO2 nanoparticle film to serve as an Electron Transport Layer (ETL) for perovskite solar cells .

-

A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids

未来方向

Piperidines play a significant role in the pharmaceutical industry and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The future directions in this field may involve the discovery and biological evaluation of potential drugs containing piperidine moiety .

属性

IUPAC Name |

methyl 4-piperidin-4-ylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-13-10(12)4-2-3-9-5-7-11-8-6-9;/h9,11H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBLMWWIUMKZKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Piperidinebutanoic acid, methyl ester, hydrochloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

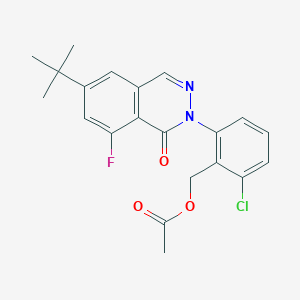

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine](/img/structure/B1444467.png)

![5,7-Dichloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1444469.png)

![2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole](/img/structure/B1444473.png)